molecular formula C15H20BN3O2 B6342242 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester CAS No. 1356411-28-3

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester

Cat. No. B6342242
CAS RN: 1356411-28-3
M. Wt: 285.15 g/mol
InChI Key: HBOGTTHHRBAGFY-UHFFFAOYSA-N
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Description

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester, also known as 2-MIP-4-BP, is a novel boronic acid pinacol ester that has recently been developed as a versatile organic building block for organic synthesis. It is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. 2-MIP-4-BP has been found to be a very useful reagent for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is a highly reactive compound that can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed Heck reactions, and Stille reactions. In these reactions, this compound acts as a nucleophile, attacking the electrophilic carbon of a substrate molecule, forming a new C-C bond.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive compound and, as such, may have the potential to interact with biological molecules, such as proteins and enzymes, in ways that are not yet understood.

Advantages and Limitations for Lab Experiments

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound that is easy to handle and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for extended periods of time without significant degradation. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

The development of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester as a versatile organic building block for organic synthesis has opened up a wide range of possibilities for future research. Potential future directions include the development of new reactions and applications for this compound, the exploration of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, further research into the stability and storage of this compound may lead to improved methods for its handling and storage.

Synthesis Methods

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-methylimidazole with 4-bromopyridine, which yields 2-(2-methylimidazol-1-yl)pyridine. The second step involves the reaction of 2-(2-methylimidazol-1-yl)pyridine with boronic acid pinacol ester, which yields this compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 60-80°C.

Scientific Research Applications

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of functionalized polymers and in the synthesis of organic semiconductors.

properties

IUPAC Name

2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGTTHHRBAGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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